![molecular formula C11H11BF3KO2 B13528615 rac-potassium [(1R,2R)-2-[(benzyloxy)carbonyl]cyclopropyl]trifluoroboranuide](/img/structure/B13528615.png)
rac-potassium [(1R,2R)-2-[(benzyloxy)carbonyl]cyclopropyl]trifluoroboranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-potassium [(1R,2R)-2-[(benzyloxy)carbonyl]cyclopropyl]trifluoroboranuide is a chemical compound with the following IUPAC namepotassium [(1R,2R)-2-(benzyloxycarbonyl)cyclopropyl]trifluoroborate.
Structure: It consists of a cyclopropyl ring with a benzyloxycarbonyl (Cbz) group attached to one of the carbon atoms. The trifluoroborate moiety is coordinated to potassium.
Purpose: This compound is used in various scientific applications due to its unique structural features.
Métodos De Preparación
Synthetic Routes: The synthesis of rac-potassium [(1R,2R)-2-[(benzyloxy)carbonyl]cyclopropyl]trifluoroboranuide involves several steps. One common approach is the reaction of a cyclopropylboronic acid derivative with potassium trifluoroborate in the presence of a base.
Reaction Conditions: The reaction typically occurs in an organic solvent (e.g., tetrahydrofuran or dimethyl sulfoxide) at room temperature.
Industrial Production: While industrial-scale production details are proprietary, smaller quantities can be synthesized in research laboratories.
Análisis De Reacciones Químicas
Reactivity: The compound can undergo various reactions, including nucleophilic substitutions, reductions, and cross-coupling reactions.
Common Reagents and Conditions: Reactions often involve palladium-catalyzed cross-coupling with aryl halides or boronic acids.
Major Products: The major products depend on the specific reaction conditions but may include substituted cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity or as a probe in biological studies.
Medicine: Research into its pharmacological properties and potential therapeutic applications.
Industry: Employed in the development of new materials or catalysts.
Mecanismo De Acción
Targets: The compound’s mechanism of action likely involves interactions with specific enzymes or receptors due to its unique cyclopropyl and trifluoroborate moieties.
Pathways: Further studies are needed to elucidate the precise pathways affected.
Comparación Con Compuestos Similares
Uniqueness: Rac-potassium [(1R,2R)-2-[(benzyloxy)carbonyl]cyclopropyl]trifluoroboranuide stands out due to its specific combination of functional groups.
Similar Compounds: Other cyclopropylboronates or trifluoroborate derivatives may share some features but lack the exact combination found in this compound.
Propiedades
Fórmula molecular |
C11H11BF3KO2 |
|---|---|
Peso molecular |
282.11 g/mol |
Nombre IUPAC |
potassium;trifluoro-[(1R,2R)-2-phenylmethoxycarbonylcyclopropyl]boranuide |
InChI |
InChI=1S/C11H11BF3O2.K/c13-12(14,15)10-6-9(10)11(16)17-7-8-4-2-1-3-5-8;/h1-5,9-10H,6-7H2;/q-1;+1/t9-,10-;/m1./s1 |
Clave InChI |
OINLIMIFAZUILS-DHTOPLTISA-N |
SMILES isomérico |
[B-]([C@@H]1C[C@H]1C(=O)OCC2=CC=CC=C2)(F)(F)F.[K+] |
SMILES canónico |
[B-](C1CC1C(=O)OCC2=CC=CC=C2)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



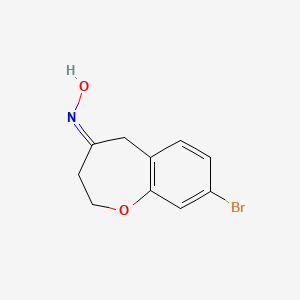



![1-[4-Methoxy-3-(propan-2-yl)phenyl]methanaminehydrochloride](/img/structure/B13528577.png)

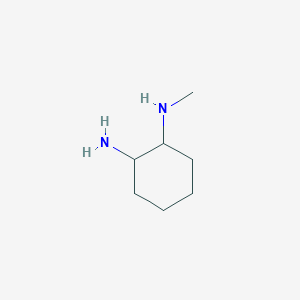
![2-Fluoro-1-[2-(trifluoromethoxy)phenyl]ethan-1-amine](/img/structure/B13528586.png)

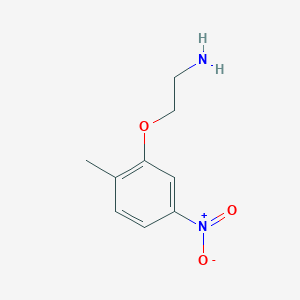
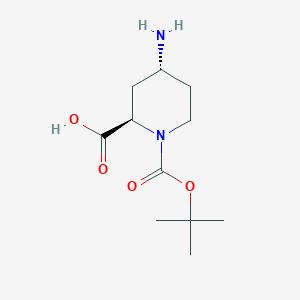
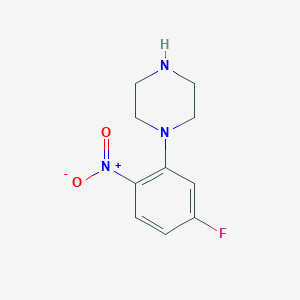
![1-[(2,5-dibromophenyl)methyl]-1H-indole](/img/structure/B13528623.png)
